molecular formula C10H11FO2 B15274124 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B15274124
M. Wt: 182.19 g/mol
InChI Key: QLQNRKFIYKTHPM-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one is an aromatic hydroxyketone characterized by a propan-1-one backbone substituted with a 2-methyl group and a 3-fluoro-4-hydroxyphenyl ring. For example, compounds like 1-(3-Fluoro-4-hydroxyphenyl)-1-nonanone and 1-(3-Fluoro-4-hydroxyphenyl)-1-decanone share similar substituent patterns but differ in alkyl chain length, suggesting that the target compound may exhibit intermediate hydrophobicity and crystallinity .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(3-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H11FO2/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6,12H,1-2H3

InChI Key

QLQNRKFIYKTHPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)O)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one can serve as a building block in synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Material Science This compound may be explored for developing advanced materials with specific properties.
  • Biological Studies It can be used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
  • Industrial Applications The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

This compound has potential therapeutic applications and has garnered attention for its biological activities. Its effects involve interactions with specific molecular targets:

  • Enzyme Inhibition The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
  • Signal Transduction It may modulate signal transduction pathways by interacting with receptors and other signaling molecules.
  • Cellular Effects The compound can induce cellular responses such as apoptosis or cell cycle arrest through its interactions with cellular proteins.

Research on Related Compounds

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, highlighting differences in substituents, molecular weight, and reported properties:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₀H₁₁FO₂ 3-Fluoro, 4-hydroxy, 2-methyl Likely polar, hydrogen-bonding capacity
1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one C₁₀H₁₁FO₂ 2-Fluoro, 4-hydroxy, 2-methyl Positional isomer; 95% purity, liquid form inferred
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 4-Methoxy, 2-methyl Liquid, MW 178.23; used in polymer chemistry
1-(4-Ethylphenyl)-2-methylpropan-1-one C₁₂H₁₆O 4-Ethyl, 2-methyl Industrial applications (e.g., coatings)
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one C₁₀H₁₀ClFO 3-Chloro, 2-fluoro, 2-methyl Halogen-rich; liquid, MW 200.64
1-(4-Hydroxyphenyl)-2-methylpropan-1-one C₁₀H₁₂O₂ 4-Hydroxy, 2-methyl Photoinitiator in polymer systems

Key Comparative Insights

Substituent Effects on Polarity and Reactivity: The 3-fluoro-4-hydroxyphenyl group in the target compound introduces strong hydrogen-bonding capacity due to the hydroxyl group, while the electron-withdrawing fluorine atom enhances acidity and stabilizes the aromatic ring . In contrast, the 4-methoxyphenyl analog (C₁₁H₁₄O₂) lacks hydrogen-bonding donors but exhibits increased lipophilicity due to the methoxy group . Positional Isomerism: The 2-fluoro-4-hydroxyphenyl isomer (C₁₀H₁₁FO₂) reported in demonstrates how fluorine position affects molecular interactions. The 2-fluoro derivative may exhibit weaker hydrogen bonding compared to the 3-fluoro target compound due to steric hindrance near the hydroxyl group.

Synthetic Pathways: The synthesis of this compound likely parallels methods used for analogous hydroxyketones, such as Friedel-Crafts acylation or Claisen-Schmidt condensation . For example, 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one was synthesized via condensation of 4-hydroxyacetophenone and 4-chlorobenzaldehyde .

Biological and Industrial Relevance: The 4-hydroxyphenyl-2-methylpropan-1-one scaffold is prevalent in photoinitiators for polymer chemistry, as seen in . The fluorine substitution in the target compound could enhance UV stability or alter solubility in thiol-ene systems .

Biological Activity

1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS No. 879339-65-8) is an organic compound that has drawn attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-hydroxyacetophenone with fluorinated reagents under controlled conditions. The presence of a fluoro group and a hydroxy group on the phenyl ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. The following sections detail these activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. A study evaluating various derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Antioxidant Activity

The compound has shown potential as an antioxidant. In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antiradical activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a significant reduction in DPPH radical concentration at varying concentrations of the compound .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways by binding to their active sites.
  • Signal Transduction Modulation : It can influence signal transduction pathways by interacting with receptors or other signaling molecules, potentially affecting cellular responses such as apoptosis or cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Čižmáriková et al., derivatives of phenylpropanones were synthesized and screened for antimicrobial activity. The results indicated that the introduction of a fluoro group significantly enhanced the antimicrobial efficacy against various pathogens .

Case Study 2: Antioxidant Properties

Another research highlighted the antioxidant properties of similar compounds, where the ability to reduce oxidative stress markers was evaluated in cellular models. The findings suggested that the compound could serve as a protective agent against oxidative damage .

Q & A

Q. What are the standard synthetic routes for 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde under basic conditions. For example, describes a protocol where 1-(3-fluoro-4-hydroxyphenyl)ethanone reacts with (bromomethyl)benzene in acetone under reflux (50–60°C) with dipotassium carbonate as a base, yielding derivatives after 7 hours . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control to avoid side reactions, and stoichiometric ratios of reagents. Friedel-Crafts acylation is another route, as seen in for analogous brominated ketones, using Lewis acids like AlCl₃ to activate the acylating agent .

Q. How is this compound characterized using spectroscopic methods, and what key spectral signatures are indicative of its structure?

  • Methodological Answer:
  • ¹H/¹³C NMR : The aromatic protons adjacent to fluorine (C-3) show deshielding and splitting due to ¹⁹F coupling (e.g., ~6.8–7.5 ppm for aromatic H). The hydroxyl proton (C-4) may appear as a broad singlet (~5–6 ppm) unless deuterated .
  • FT-IR : Stretching vibrations for C=O (~1680–1720 cm⁻¹), O–H (phenolic, ~3200–3500 cm⁻¹), and C–F (~1100–1250 cm⁻¹) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight, while fragmentation patterns (e.g., loss of –CH(CH₃)₂ or –F) validate substituent positions .

Advanced Research Questions

Q. What crystallographic techniques are employed to determine the molecular structure, and how do intermolecular interactions influence crystal packing?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Key steps include:
  • Data Collection : High-resolution data (<1.0 Å) ensures accurate electron density maps.
  • Hydrogen Bonding : The phenolic –OH group forms O–H···O/F interactions (e.g., with ketone oxygen or fluorine), influencing packing motifs. highlights graph-set analysis to categorize H-bond patterns (e.g., R₂²(8) rings) .
  • Non-Covalent Interactions : π-Stacking of aromatic rings and C–H···F contacts contribute to lattice stability .

Q. How do computational methods aid in predicting the reactivity and electronic properties of this compound, particularly regarding substituent effects?

  • Methodological Answer:
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study substituent effects. The electron-withdrawing –F group reduces electron density on the phenyl ring, directing electrophilic substitution to the hydroxyl-bearing position (C-4) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer behavior. The –OH group lowers the HOMO energy, enhancing antioxidant potential .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to model biological membrane permeability .

Q. What strategies are recommended for resolving contradictions in experimental data, such as conflicting reports on reaction pathways or biological activity?

  • Methodological Answer:
  • Cross-Validation : Combine multiple techniques (e.g., SCXRD + NMR) to confirm structural assignments. For example, emphasizes rigorous validation of crystallographic data to avoid overinterpretation .
  • Meta-Analysis : Compare substituent effects across analogues (e.g., ’s table of halogenated derivatives) to identify trends in reactivity or bioactivity .
  • Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, purified reagents) to isolate variables causing discrepancies .

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